molecular formula C16H18N2O4 B5500369 1-(1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

1-(1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one

Cat. No. B5500369
M. Wt: 302.32 g/mol
InChI Key: DPTUBNLERGOHAK-AATRIKPKSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-(1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one" involves regiospecific reactions and can be characterized by spectroscopic techniques and single-crystal X-ray analysis. These methods are crucial for unambiguous structure determination and highlight the complexity and specificity required in the synthesis of such compounds (Kumarasinghe et al., 2009).

Molecular Structure Analysis

Molecular structure analysis, including single-crystal X-ray diffraction studies, is pivotal for confirming the structure of pyrazoline and related compounds. It provides insights into the crystal packing, conformational differences, and intermolecular interactions, which are essential for understanding the compound's behavior in the solid state (Delgado et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often result in the formation of complex structures through regiospecific interactions. The resulting compounds can exhibit diverse chemical behaviors, including the ability to form hydrogen-bonded dimers or chains based on their functional groups and molecular architecture (Trilleras et al., 2005).

Physical Properties Analysis

The physical properties of such compounds, including crystallization behavior and conformational aspects, are closely related to their molecular structure. X-ray analysis reveals detailed information about the crystal packing and the presence of weak intermolecular interactions, which influence the compound's physical state and stability (Kimura et al., 1983).

Chemical Properties Analysis

The chemical properties of "1-(1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one" and related compounds are influenced by their molecular structure, including the presence of various functional groups and their arrangement within the molecule. Studies on similar compounds have shown that these properties can significantly affect their reactivity, interaction with other molecules, and potential applications in different chemical contexts (Chennapragada & Palagummi, 2018).

Scientific Research Applications

Structural and Chemical Characterization

Several studies have been conducted on the structural and chemical properties of compounds similar to "1-(1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one". For instance, the analysis of hydrogen-bonded chains in related pyrazolone derivatives has been reported, highlighting the significance of single C-H...O hydrogen bonds in determining the molecular arrangement and crystal structures of these compounds (Trilleras et al., 2005). Additionally, the synthesis and characterization of similar structures have provided insights into their potential medicinal applications, with some derivatives showing antimicrobial and antioxidant activities (Chennapragada & Palagummi, 2018).

Biological Activities and Potential Applications

The synthesis and evaluation of pyrazolone derivatives have revealed their potential as anti-inflammatory, antioxidant, and antimicrobial agents. For example, a study on novel pyrazole chalcones demonstrated promising anti-inflammatory and antimicrobial activities, suggesting their utility in developing new therapeutic agents (Bandgar et al., 2009). Another investigation into the synthesis and biological evaluation of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety highlighted their potent anti-tumor properties, underscoring the diverse pharmacological potential of these compounds (Gomha et al., 2016).

Antidepressant Activity

Research into the synthesis and antidepressant activity of specific pyrazolines has shown that derivatives with electron-releasing groups significantly enhance antidepressant effects. This finding points to the therapeutic relevance of structural modifications in optimizing the biological activities of pyrazolone-based compounds (Prasad et al., 2005).

properties

IUPAC Name

(E)-1-(2-methylpyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-18-12(7-8-17-18)13(19)6-5-11-9-14(20-2)16(22-4)15(10-11)21-3/h5-10H,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTUBNLERGOHAK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(1-methyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

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